4-Amino-5-fluoro-N-methylpicolinamide
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Overview
Description
4-Amino-5-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a picolinamide structure.
Preparation Methods
The synthesis of 4-Amino-5-fluoro-N-methylpicolinamide involves several steps, including O-alkylation, nitration, and reduction reactions . The process begins with the O-alkylation of a suitable precursor, followed by nitration to introduce the nitro group. The nitro group is then reduced to form the amino group, resulting in the final product. Industrial production methods have optimized these steps to increase yield and purity while reducing costs and reaction requirements .
Chemical Reactions Analysis
4-Amino-5-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Amino-5-fluoro-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-Amino-5-fluoro-N-methylpicolinamide can be compared with similar compounds such as Regorafenib and Sorafenib. These compounds share structural similarities but differ in their biochemical profiles and pharmacological properties. For example, Regorafenib has a fluorine atom added to the center phenyl ring, which gives it broader antiangiogenic properties and more promising antineoplastic activities compared to Sorafenib .
Similar Compounds
- Regorafenib
- Sorafenib
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C7H8FN3O |
---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
4-amino-5-fluoro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8FN3O/c1-10-7(12)6-2-5(9)4(8)3-11-6/h2-3H,1H3,(H2,9,11)(H,10,12) |
InChI Key |
YDVXUVSFSAASBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)N)F |
Origin of Product |
United States |
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